molecular formula C10H12ClNS B7886408 [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride

[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride

Cat. No.: B7886408
M. Wt: 213.73 g/mol
InChI Key: MDVGWALDUKSYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C10H11NS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride typically involves a two-step process:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological targets, making it a candidate for drug development and other biomedical applications .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride is unique due to its specific structure, which combines the properties of benzothiophene and ethylamine. This combination allows for unique interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGWALDUKSYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716633
Record name 2-(1-Benzothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126312-03-6
Record name 2-(1-Benzothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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